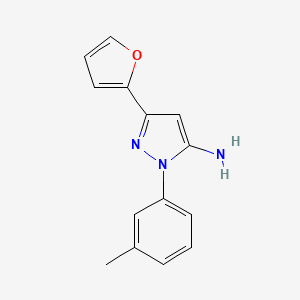

3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine

Description

3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazole ring substituted with a furan ring and a 3-methylphenyl group

Properties

IUPAC Name |

5-(furan-2-yl)-2-(3-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-10-4-2-5-11(8-10)17-14(15)9-12(16-17)13-6-3-7-18-13/h2-9H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCSCZTZGDDDSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylphenylhydrazine with 2-furyl ketone under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of furanones and other oxygenated derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazoles can possess significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Potential : Pyrazole derivatives have been evaluated for their anticancer activities, with some compounds demonstrating promising results in inhibiting tumor growth .

- Anti-inflammatory Effects : Certain pyrazole-based compounds have been reported to exhibit anti-inflammatory properties, which are crucial for treating various inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

The unique substitution pattern of 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine influences its biological activity. SAR studies are essential for understanding how modifications to the chemical structure affect its efficacy against different biological targets. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Furan-2-yl)-1H-pyrazol-5-amine | Structure | Lacks methyl substitution on the phenyl group |

| 3-Methyl-1-(4-nitrophenyl)-pyrazol-5-one | Structure | Contains a nitro group instead of furan |

| 4-Acetylamino-N-(furan-2-carbonyl)pyrazole | Structure | Features an acetylamino group |

These studies help identify the most promising candidates for further development.

Synthesis of Epoxy Resins

Furan derivatives are integral in synthesizing epoxy resins, which find extensive use in coatings, composites, and electronic devices. The incorporation of 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine into resin formulations can enhance mechanical properties and thermal stability, making them suitable for aerospace applications .

Development of Smart Materials

The compound's unique chemical structure allows it to be used as a building block in creating smart materials that respond to environmental stimuli. This application is particularly relevant in developing sensors and actuators for various technological advancements.

Diels–Alder Reactions

The Diels–Alder reaction involving furan derivatives is a vital tool in synthetic organic chemistry. The use of aqueous media enhances the thermodynamic driving force, facilitating the formation of novel adducts from renewable resources like furfurals and maleimides. This environmentally friendly approach aligns with green chemistry principles by minimizing waste and energy consumption .

Sustainable Building Blocks

The compound serves as a sustainable building block for synthesizing other complex organic molecules, contributing to the development of green synthetic methodologies that reduce reliance on hazardous reagents and solvents .

Case Study 1: Antimicrobial Activity Evaluation

In a study published in Pharmaceutical Chemistry Journal, researchers synthesized several pyrazole derivatives, including 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine, and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics, suggesting potential for new drug development .

Case Study 2: Synthesis of Epoxy Resins

A research article detailed the incorporation of furan-based compounds into epoxy resin formulations. The study found that adding 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine improved the thermal stability and mechanical strength of the resulting materials, making them suitable for high-performance applications in the aerospace industry .

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-amine: Lacks the 3-methyl group on the phenyl ring.

3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine: Has the methyl group in a different position on the phenyl ring.

3-(furan-2-yl)-1-(2-methylphenyl)-1H-pyrazol-5-amine: Has the methyl group in another different position on the phenyl ring.

Uniqueness

The presence of the 3-methyl group on the phenyl ring in 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Biological Activity

3-(Furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine, with CAS number 956515-98-3, is a heterocyclic compound notable for its diverse biological activities. This article explores its structure, synthesis, and significant biological properties, particularly focusing on antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine is C14H13N3O, with a molecular weight of 239.27 g/mol. The compound features a pyrazole ring substituted with a furan moiety and a 3-methylphenyl group, contributing to its unique reactivity and biological potential.

| Property | Value |

|---|---|

| CAS Number | 956515-98-3 |

| Molecular Formula | C14H13N3O |

| Molecular Weight | 239.27 g/mol |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves the cyclization of 3-methylphenylhydrazine with 2-furyl ketone under acidic or basic conditions. Common solvents include ethanol or acetic acid, and the reaction is often performed at elevated temperatures to enhance yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine. Research indicates that it exhibits significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound demonstrates promising MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial potential .

- Biofilm Inhibition: It effectively inhibits biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity.

Research Highlights:

- Cytotoxicity: The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent.

- Mechanism of Action: Flow cytometry analysis revealed that it induces apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy: A comparative study investigated the antimicrobial activity of various pyrazole derivatives, including our compound, revealing that it outperformed many traditional antibiotics in terms of efficacy against resistant strains .

- Anticancer Assessment: Another study focused on the anticancer properties of pyrazole derivatives, highlighting that compounds similar to 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine showed improved apoptosis induction compared to standard treatments like doxorubicin .

Q & A

Q. What are the recommended synthetic routes for 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine, and how can regioselectivity be controlled?

The synthesis typically involves a multi-step process starting with a 1,5-diarylpyrazole core template. A common approach is the condensation of substituted hydrazines with β-diketones or β-keto esters under acidic conditions. For regioselectivity control, steric and electronic factors of substituents on the aryl groups (e.g., 3-methylphenyl vs. furan-2-yl) influence the cyclization site. Triethylamine in ethanol is often used to promote intramolecular cyclization while minimizing side reactions . Purity can be enhanced via recrystallization in ethanol or methanol, monitored by HPLC (≥95% purity) .

Q. How can the structural identity of this compound be validated using spectroscopic and crystallographic methods?

- NMR : - and -NMR are critical for confirming substitution patterns. For example, the furan proton signals typically appear at δ 6.2–7.4 ppm, while the pyrazole NH resonates near δ 5.5 ppm .

- X-ray diffraction : Single-crystal X-ray analysis (using SHELX programs) resolves ambiguities in regiochemistry. Key metrics include bond lengths (e.g., C–N in pyrazole: ~1.33 Å) and dihedral angles between aromatic rings (<10° for planar systems) .

Q. What analytical techniques are optimal for assessing purity and stability?

- HPLC : Use a C18 column with a methanol/water gradient (70:30 v/v) for baseline separation of regioisomers .

- TGA/DSC : Thermal stability can be evaluated via thermogravimetric analysis (decomposition onset >200°C for similar pyrazoles) .

Advanced Research Questions

Q. How does the furan substituent influence electronic properties and reactivity in catalytic applications?

The electron-rich furan ring enhances π-backbonding in metal complexes, making the compound a potential ligand for transition metals (e.g., Pd or Cu). DFT calculations (B3LYP/6-31G*) show a HOMO energy of −5.8 eV, suggesting nucleophilic reactivity at the pyrazole NH group. Experimental validation includes catalytic cross-coupling reactions with aryl halides .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazoles?

Contradictions often arise from off-target interactions. For example, a regioisomeric switch (e.g., 3-furyl vs. 4-furyl substitution) can shift kinase inhibition from p38α MAPK (IC ~10 nM) to Src/B-Raf (IC <5 nM) . Mitigation strategies:

- Selectivity profiling : Use kinase panels (≥50 kinases) to identify promiscuity.

- Molecular docking : AutoDock Vina simulations with PDB structures (e.g., 4A9C for p38α) to rationalize binding modes .

Q. How can computational models predict the compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME estimates a LogP of 2.8 (moderate lipophilicity) and moderate solubility (~65 μg/mL).

- Metabolic Sites : CYP3A4-mediated oxidation is predicted at the furan methyl position using StarDrop’s P450 module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.